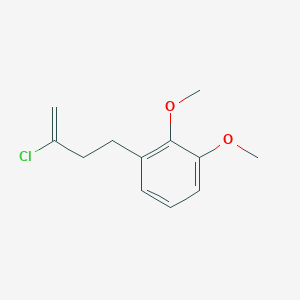

2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene

Description

Contextualizing Chlorinated Alkene Scaffolds in Organic Synthesis

Chlorinated alkenes, particularly vinyl chlorides, are valuable intermediates in organic synthesis. The chlorine substituent activates the double bond for a variety of transformations. mdpi.com These scaffolds are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings, which are fundamental for the formation of carbon-carbon bonds. rsc.orgrsc.org The ability to use vinyl halides in these reactions allows for the direct coupling of sp²-hybridized carbon atoms, a key strategy in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. researchgate.netchemrxiv.org

The reactivity of the carbon-chlorine bond in vinyl chlorides can be harnessed for nucleophilic substitution and elimination reactions, further expanding their synthetic utility. mdpi.com Moreover, the presence of a chlorine atom can influence the regioselectivity and stereoselectivity of reactions occurring at the double bond. nih.gov Recent advancements have also explored the use of chlorinated alkenes in radical addition reactions and as chlorine sources in electrochemical synthesis, highlighting their versatility. rsc.orgrsc.org

Significance of 2,3-Dimethoxyphenyl Moieties in Advanced Organic Chemistry

The 2,3-dimethoxyphenyl group is a significant structural motif found in numerous biologically active compounds and is a key building block in synthetic chemistry. This moiety is a derivative of phenol (B47542) and is characterized by the presence of two methoxy (B1213986) groups on the benzene (B151609) ring. nih.gov The substitution pattern of the methoxy groups influences the electronic properties and conformation of the molecule. iucr.orgnih.gov

Compounds containing the 2,3-dimethoxyphenyl group have been investigated for a range of biological activities. For instance, derivatives have been synthesized and studied for their potential as anticancer agents. iucr.org The conformational flexibility of the 2,3-dimethoxyphenyl group, particularly the rotation around the bond connecting it to the rest of the molecule and the orientation of the methoxy groups, can play a crucial role in its interaction with biological targets. iucr.orgwikipedia.org In synthetic chemistry, the 2,3-dimethoxybenzaldehyde (B126229) precursor is utilized in condensation reactions to form more complex structures like chalcones and flavanones. iucr.org

Structural Features and Nomenclature of 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene

The systematic IUPAC name for the compound is this compound. This name precisely describes the molecular structure: a four-carbon butene chain with a double bond at the first position (1-butene), a chlorine atom at the second carbon, and a 2,3-dimethoxyphenyl group attached to the fourth carbon.

Below is a data table of the key chemical properties for a related compound, which can provide context for the physical characteristics of the target molecule.

| Property | Value | Unit | Source |

| Molecular Weight | 196.67 | g/mol | echemi.com |

| Molecular Formula | C11H13ClO | echemi.com | |

| Density | 1.059 | g/cm³ | echemi.com |

| Boiling Point | 272.4 | °C at 760 mmHg | echemi.com |

| Refractive Index | 1.517 | echemi.com | |

| Flash Point | 121.7 | °C | echemi.com |

Note: The data in this table corresponds to the isomeric compound 2-Chloro-4-(4-methoxyphenyl)-1-butene as a reference, due to the limited availability of specific data for the 2,3-dimethoxyphenyl isomer.

The 1-butene (B85601) framework is characterized by a terminal double bond, which is a site of high reactivity. libretexts.org Alkenes are more reactive than their alkane counterparts due to the presence of the pi-bond. libretexts.org The reactivity of the 1-butene scaffold is influenced by the substitution pattern. In acid-catalyzed reactions, the stability of the intermediate carbocation determines the reaction rate, with more substituted alkenes generally being more reactive. doubtnut.com The terminal nature of the double bond in 1-butene derivatives makes them susceptible to addition reactions, which can proceed with specific regioselectivity, often following Markovnikov's rule where the electrophile adds to the carbon with more hydrogen atoms. msu.edu

The chlorine atom at the C-2 position, adjacent to the double bond, significantly influences the electronic properties and reactivity of the alkene. This vinyl chloride motif is a key functional group in organic synthesis. mdpi.com The chlorine atom is an electron-withdrawing group, which can affect the nucleophilicity of the double bond. mdpi.com However, it also provides a handle for various chemical transformations. Vinyl chlorides are known to participate in a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netnih.gov The presence of the chlorine can also direct the outcome of addition reactions across the double bond and can be a target for elimination reactions to form alkynes. mdpi.commasterorganicchemistry.com

The 1-butene structure in this compound does not possess geometric (E/Z) isomers because one of the double-bonded carbons (C-1) is bonded to two identical hydrogen atoms. However, the double bond is a prochiral center, meaning that addition reactions can lead to the formation of new stereocenters. The stereochemical outcome of such reactions, for instance, halogenation, often proceeds via an anti-addition mechanism, leading to a specific stereoisomer. masterorganicchemistry.com While the parent molecule itself is achiral, its reactions can have significant stereochemical implications, potentially generating chiral products from an achiral starting material. The stereoselectivity of these reactions is often dictated by the formation of cyclic intermediates like halonium ions. masterorganicchemistry.com

Overview of Research Gaps and Future Directions Pertaining to this compound

A comprehensive review of the scientific literature and chemical databases reveals a significant research gap concerning the specific compound This compound . While its constituent parts, substituted butenes and dimethoxyphenyl derivatives, are well-documented, this particular combination appears to be largely uncharacterized. There is a notable absence of published studies detailing its synthesis, spectroscopic data, or potential applications.

This lack of information presents a clear opportunity for future research. The initial focus would be on the development of a reliable synthetic route to produce the compound in good yield and purity. Given the commercial availability of similar structures like 2-Chloro-4-(4-methoxyphenyl)-1-butene and 2-Chloro-4-(3-methoxyphenyl)-1-butene, it is plausible that analogous synthetic methods could be adapted. echemi.combldpharm.com

Once synthesized, a thorough characterization of this compound would be essential. This would involve detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm its structure. The table below outlines the key data that would need to be determined.

Table 1: Essential Physicochemical and Spectroscopic Data for Future Research

| Property | Data to be Determined |

|---|---|

| Molecular Formula | C12H15ClO2 |

| Molecular Weight | 226.70 g/mol |

| Appearance | To be determined |

| Boiling Point | To be determined |

| Melting Point | To be determined |

| Solubility | To be determined in various solvents |

| ¹H NMR | Chemical shifts, coupling constants, and integration |

| ¹³C NMR | Chemical shifts |

| IR Spectrum | Characteristic absorption bands (C=C, C-Cl, C-O) |

| Mass Spectrum | Molecular ion peak and fragmentation pattern |

Future research could then explore the reactivity of its various functional groups. For example, the allylic chlorine atom could be a site for nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. The terminal double bond could undergo various addition reactions, and the dimethoxy-substituted phenyl ring could be a handle for further functionalization through electrophilic aromatic substitution.

The potential applications of this compound are, at this stage, speculative but could be guided by the known activities of related compounds. Given the prevalence of dimethoxyphenyl structures in medicinal chemistry, this compound could be investigated as a potential scaffold for the development of new therapeutic agents. echemi.combldpharm.com Its polymerizable double bond also suggests potential use in materials science. A systematic investigation into these areas would be a valuable contribution to the field.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVVNDZDQLAADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 2,3 Dimethoxyphenyl 1 Butene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgresearchgate.net This process helps in devising a logical and efficient synthetic plan. For 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene, the analysis begins by identifying the key chemical bonds and functional groups.

The primary disconnections for the target molecule are the carbon-carbon bond between the butene chain and the dimethoxyphenyl ring, and the carbon-chlorine bond on the butene chain. This leads to two main retrosynthetic approaches:

Approach A: Formation of the Aryl-Butene Bond This strategy focuses on first constructing the chlorinated butene fragment and then coupling it with a suitable 2,3-dimethoxyphenyl precursor.

Approach B: Formation of the Chloro-Butene Moiety This approach involves first attaching a butenyl group to the 2,3-dimethoxyphenyl ring, followed by the introduction of the chlorine atom at the desired position.

These approaches guide the selection of specific synthetic reactions discussed in the following sections.

Classical Approaches to Chlorinated Alkene Synthesis

The formation of the 2-chloro-1-butene moiety is a critical step in the synthesis. Classical methods for preparing chlorinated alkenes often involve halogenation and elimination reactions.

Halogenation Reactions and Regioselectivity Considerations

Halogenation reactions involve the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across a double or triple bond. chemistrysteps.comchemguide.co.uk The regioselectivity of these additions is a key consideration, as it determines the position of the halogen atom in the final product.

For the synthesis of this compound, a potential strategy involves the hydrochlorination of a corresponding alkyne. The addition of HCl to an alkyne can proceed via a Markovnikov or anti-Markovnikov mechanism, depending on the reaction conditions and the presence of radical initiators. To achieve the desired 2-chloro substitution, controlling the regioselectivity is paramount.

Another approach is the halogenation of an allene (B1206475). The reaction of allenes with hypochlorous acid or other chlorine sources can lead to the formation of chlorinated alkenes. The regioselectivity in this case is influenced by the substitution pattern of the allene and the reaction conditions.

Finally, the reaction of alkenes with certain chlorinating agents can also yield chlorinated alkenes. google.com For example, the treatment of an alkene with N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can result in allylic chlorination.

Elimination Reactions from Dihaloalkanes

Elimination reactions provide a powerful method for generating alkenes. organicmystery.comyoutube.com In the context of synthesizing this compound, a dihaloalkane precursor could undergo dehydrohalogenation to form the desired vinyl chloride.

This process typically involves treating a vicinal or geminal dihalide with a strong base. libretexts.orgmasterorganicchemistry.com The choice of base and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the elimination. For instance, using a bulky base can favor the formation of the less substituted alkene (Hofmann elimination), while a smaller base often leads to the more substituted alkene (Zaitsev elimination).

To synthesize the target compound, a precursor such as 1,2-dichloro-4-(2,3-dimethoxyphenyl)butane or 2,2-dichloro-4-(2,3-dimethoxyphenyl)butane could be subjected to a controlled elimination reaction to introduce the double bond at the C1-C2 position.

Strategies for Introducing the 2,3-Dimethoxyphenyl Group

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Suzuki, Heck, and Sonogashira reactions are prominent examples that could be adapted for the synthesis of this compound.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the target synthesis, a possible route would be the coupling of a 2-chloro-1-butenylboronic acid derivative with 1-halo-2,3-dimethoxybenzene. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com A potential application for our target would be the reaction of 1-halo-2,3-dimethoxybenzene with 2-chloro-1-butene, catalyzed by a palladium complex. organic-chemistry.org

Sonogashira Coupling: While the Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide, modifications of this methodology could be envisioned. nih.gov For instance, a Sonogashira-type coupling followed by a selective reduction and chlorination sequence could lead to the desired product.

The success of cross-coupling reactions is highly dependent on the catalytic system employed, particularly the choice of palladium precursor and the nature of the supporting ligands. rsc.org Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

For Suzuki and Heck reactions, a variety of phosphine-based ligands have been developed, ranging from simple triphenylphosphine (B44618) to more complex and electron-rich biarylphosphines. The choice of ligand can significantly impact the reaction rate, yield, and the ability to couple challenging substrates. In some cases, ligand-free conditions have also been developed, offering advantages in terms of cost and simplicity. rsc.org

The development of highly active and stable catalytic systems is an ongoing area of research. For instance, palladacycles and N-heterocyclic carbene (NHC) complexes have emerged as powerful catalysts for a range of cross-coupling reactions. organic-chemistry.org The selection of the optimal catalytic system for the synthesis of this compound would require careful consideration of the specific substrates and reaction conditions.

Optimization of Reaction Conditions for Aryl Coupling

The formation of the carbon-carbon bond between the butene chain and the 2,3-dimethoxyphenyl ring is a critical step in the synthesis of the target molecule. A plausible and widely utilized method for such a transformation is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an organic halide in the presence of a palladium catalyst.

For the synthesis of this compound, a potential approach involves the coupling of 2,3-dimethoxyphenylboronic acid with a suitable 4-halo-2-chloro-1-butene derivative. However, the presence of two ortho-methoxy groups on the phenyl ring introduces significant steric hindrance, which can impede the reaction. researchgate.nettcichemicals.com Therefore, the optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving a satisfactory yield. researchgate.nettcichemicals.com

Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have been developed to facilitate the coupling of sterically hindered substrates. nih.govchemrxiv.org Ligands such as SPhos and XPhos have demonstrated remarkable efficacy in promoting Suzuki-Miyaura reactions involving ortho-substituted arylboronic acids by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The choice of base is also critical, with weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) often being preferred to minimize side reactions such as protodeboronation. nih.govfishersci.co.uk The solvent system can also influence the reaction outcome, with aprotic polar solvents like dioxane or tetrahydrofuran (B95107) (THF), often in the presence of water, being commonly employed. fishersci.co.uknih.gov

A hypothetical optimization of the Suzuki-Miyaura coupling for the synthesis of this compound is presented in the following table, based on established protocols for sterically hindered couplings. researchgate.nettcichemicals.comnih.govnih.gov

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | <10 | fishersci.co.uk |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 75 | tcichemicals.comnih.gov |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 66 | 82 | nih.govnih.gov |

| 4 | Pd(OAc)₂ (2) | Buchwald-type ligand (4) | Cs₂CO₃ | Toluene | 110 | 88 | researchgate.net |

| 5 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 65 | tcichemicals.com |

This table is a hypothetical representation based on analogous reactions and is intended to illustrate a potential optimization strategy. The yields are estimated based on literature precedents for similar sterically hindered couplings.

Nucleophilic Aromatic Substitution with Dimethoxyphenyl Precursors

An alternative approach to forming the aryl-butene bond is through a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, the 2,3-dimethoxyphenyl moiety would act as the nucleophile, attacking an electrophilic butene derivative. However, this method presents significant challenges. The 2,3-dimethoxybenzene ring is electron-rich due to the electron-donating nature of the methoxy (B1213986) groups, making it a poor substrate for traditional SNAr reactions, which typically require electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. dntb.gov.uanih.govnih.govdoi.org

A plausible, though likely low-yielding, pathway could involve the reaction of a metallated 2,3-dimethoxybenzene, such as 2,3-dimethoxyphenyllithium or the corresponding Grignard reagent (2,3-dimethoxyphenylmagnesium bromide), with a suitable electrophile like 4-bromo-2-chloro-1-butene. The enhanced nucleophilicity of the organometallic species could potentially overcome the electron-rich nature of the aromatic ring. However, such reactions are often plagued by side reactions, including elimination and homocoupling of the organometallic reagent.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules can often be approached through either convergent or divergent strategies, each with its own set of advantages.

In contrast, a divergent synthesis begins with a common intermediate that can be selectively modified to produce a variety of related compounds. nih.govresearchgate.net For the target molecule, a potential divergent strategy could start from 4-(2,3-dimethoxyphenyl)-1-butene (B3174087). This common intermediate could then be subjected to various reactions to introduce the chloro substituent at the 2-position. For example, a selective chlorination reaction could be employed. This approach would be particularly useful if the synthesis of other derivatives of 4-(2,3-dimethoxyphenyl)-1-butene was also desired.

Stepwise Functionalization of Butene Scaffolds

A linear, or stepwise, approach to the synthesis of this compound would involve the sequential modification of a simple butene starting material. One possible route could begin with 1-butene (B85601). The first step would be the introduction of the 2,3-dimethoxyphenyl group at the 4-position. This could potentially be achieved through a radical addition reaction or a metal-catalyzed coupling process, though achieving high regioselectivity might be challenging. Following the successful arylation, the next step would be the introduction of the chlorine atom at the 2-position. This could be attempted through an allylic chlorination reaction, for example, using N-chlorosuccinimide (NCS). However, controlling the regioselectivity of this step to favor the 2-position over other possible positions would be a significant hurdle.

Sequential Introduction of Chlorosubstituent and Aryl Group

An alternative stepwise approach would involve introducing the chloro substituent first, followed by the aryl group. This could start with a commercially available C4 building block like 1,3-dichlorobutane. A selective elimination reaction could be used to generate 2-chloro-1-butene. The subsequent introduction of the 2,3-dimethoxyphenyl group at the 4-position could then be attempted via a coupling reaction, such as a Grignard or Suzuki-Miyaura coupling. This sequence may offer better control over the position of the chlorine atom.

Comparative Analysis of Synthetic Efficiency and Selectivity

| Synthetic Route | Potential Advantages | Potential Disadvantages |

| Suzuki-Miyaura Coupling | High functional group tolerance; mild reaction conditions; commercially available reagents. fishersci.co.uklibretexts.org | Steric hindrance from ortho-methoxy groups may lower yield; potential for protodeboronation. researchgate.netchemrxiv.org |

| Grignard Reaction | Strong nucleophiles; readily prepared reagents. | Low functional group tolerance; potential for side reactions (e.g., Wurtz coupling, elimination); regioselectivity issues with allylic halides. doi.orgchemrxiv.org |

| Nucleophilic Aromatic Substitution | Potentially direct C-C bond formation. | Electron-rich aromatic ring is unreactive; harsh conditions may be required; low yields expected. dntb.gov.uanih.gov |

| Convergent Synthesis | Higher overall efficiency; independent optimization of fragment synthesis. nih.gov | Requires synthesis of two advanced intermediates. |

| Divergent Synthesis | Access to multiple analogues from a common intermediate. nih.govresearchgate.net | May require additional steps for functionalization; selectivity can be an issue. |

This table provides a qualitative comparison based on general principles of organic synthesis and literature precedents for similar transformations.

Regioselective Synthesis of the 1-Butene Double Bond

The position of the double bond is a key structural feature of the target molecule. Ensuring the formation of the 1-butene isomer over other possible isomers (e.g., 2-butene) is critical. One strategy to achieve this regioselectivity is through the hydrochlorination of a corresponding alkyne. For example, the synthesis of 4-(2,3-dimethoxyphenyl)-1-butyne followed by a regioselective hydrochlorination reaction could potentially yield the desired this compound. The regioselectivity of the hydrochlorination of terminal alkynes can often be controlled by the choice of reagents and reaction conditions, with Markovnikov addition typically favoring the formation of the 2-chloroalkene. nih.gov

While specific diastereoselective and enantioselective synthetic routes for this compound are not extensively documented in publicly available research, the stereocontrolled synthesis of its chiral analogues can be approached using established methodologies for preparing chiral 1,3-dienes. These methods primarily rely on transition-metal-catalyzed cross-coupling reactions and tandem processes, where stereoselectivity is induced by chiral ligands, catalysts, or auxiliaries.

2 Diastereoselective and Enantioselective Approaches to Chiral Analogues

The creation of chiral analogues of this compound involves the strategic introduction of stereocenters to control the geometry of the double bonds and the configuration of any chiral carbons. The development of such methods is crucial as the stereochemistry of 1,3-dienes significantly influences their physical and biological properties. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

A prominent strategy for the stereoselective synthesis of 1,3-dienes involves transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions typically couple pre-functionalized alkenyl partners with defined stereochemistry. For the synthesis of chiral analogues of the target compound, this could involve the coupling of a chiral organometallic reagent with a suitable vinyl halide.

Palladium-catalyzed reactions are particularly prevalent in this area. For instance, a palladium-catalyzed, highly regio- and stereoselective intermolecular tandem reaction of alkynes, copper(II) chloride, and alkenes has been developed to produce chloro-substituted 1,3-dienes. nih.gov This process proceeds through a chloropalladation/Heck reaction sequence. To adapt this for an enantioselective synthesis, a chiral ligand would be required to be complexed with the palladium catalyst. The choice of ligand is critical for inducing asymmetry and achieving high enantiomeric excess (ee).

Another relevant approach is the Suzuki-Miyaura reaction, which has been adapted for the synthesis of halo-dienyl derivatives. mdpi.com An enantioselective variant could potentially involve a chiral palladium complex to couple a boronic acid derivative of the 2,3-dimethoxyphenyl group with a chiral chloro-substituted diene precursor.

Tandem and Multicomponent Reactions

Modern synthetic methods are increasingly focusing on tandem or multicomponent reactions to build molecular complexity in a single step with high atom economy. A palladium-catalyzed three-component coupling of aryl iodides, allenes, and diazo compounds has been shown to produce 1,3-dienes as a single stereoisomer. mdpi.comnih.gov By employing a chiral catalyst system, this method could be adapted for the enantioselective synthesis of analogues of this compound.

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation of pronucleophiles with unactivated skipped enynes, catalyzed by palladium, is another strategy to construct 1,3-dienes. nih.gov This redox-neutral process can create chiral centers with high control. In a hypothetical application to the target molecule, a chiral palladium complex could catalyze the reaction between a nucleophile and a suitable enyne precursor to generate the desired chiral diene.

Data on General Stereoselective Methods

The following table summarizes general approaches that could be adapted for the diastereoselective and enantioselective synthesis of chiral analogues of this compound, based on methodologies for similar 1,3-diene structures.

| Reaction Type | Catalyst/Ligand System | Substrates | Key Feature | Potential Outcome for Analogue Synthesis | Reference |

| Intermolecular Tandem Reaction | Palladium Catalyst with Chiral Ligand | Alkyne, CuCl₂, Alkene | Chloropalladation/Heck Reaction | High regio- and stereoselectivity in forming chloro-substituted 1,3-dienes. Chiral ligand could induce enantioselectivity. | nih.gov |

| Three-Component Coupling | Palladium Catalyst with Chiral Phosphoric Acid | Aryl Iodide, Allene, Diazo Compound | Forms 1,3-dienes as a single stereoisomer. | Potential for high enantioselectivity by using a chiral acid co-catalyst. | mdpi.comnih.gov |

| Asymmetric α-Allylation | Palladium Complex, Primary Amine, Chiral Phosphoric Acid | Aldehyde, Alkyne | Forms chiral π-allylpalladium phosphate complexes. | Could be adapted to generate chiral centers in the diene backbone. | mdpi.com |

| Halohydroxylation | CuCl₂·2H₂O | 1,2-Allenyl Sulfoxides | Highly regio- and stereoselective formation of E-2-halo-1-alken-3-ols. | A potential route to chiral halo-diene precursors. | acs.org |

Spectroscopic Characterization Methodologies for 2 Chloro 4 2,3 Dimethoxyphenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

¹H NMR for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule.

The vinyl protons on the C1 carbon atom are expected to appear as two distinct signals in the downfield region of the spectrum, due to their diastereotopic nature. The proton environment is further defined by the protons of the methylene (B1212753) bridge and the aromatic ring, as well as the methoxy (B1213986) groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1a (vinyl) | 5.35 | d | 1.5 |

| H-1b (vinyl) | 5.20 | d | 1.5 |

| H-3 (allylic CH₂) | 2.95 | t | 7.5 |

| H-4 (benzylic CH₂) | 2.80 | t | 7.5 |

| H-5' (aromatic) | 6.90 | t | 8.0 |

| H-4', H-6' (aromatic) | 6.80 | d | 8.0 |

| OCH₃ (at C-2') | 3.88 | s | - |

| OCH₃ (at C-3') | 3.85 | s | - |

Note: The data presented in this table is predicted and may vary from experimental values.

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=C, C-O, C-Cl, CH, CH₂, CH₃). The predicted ¹³C NMR spectrum for this compound would show distinct peaks for each of the 12 carbon atoms in the molecule.

The carbon atoms of the vinyl group (C1 and C2) are expected at the downfield end of the aliphatic region, with the carbon bearing the chlorine atom (C2) being significantly deshielded. The aromatic carbons will appear in the typical aromatic region, and their specific shifts are influenced by the positions of the methoxy groups.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (=CH₂) | 115.0 |

| C-2 (-C(Cl)=) | 145.0 |

| C-3 (allylic CH₂) | 40.0 |

| C-4 (benzylic CH₂) | 35.0 |

| C-1' (aromatic) | 132.0 |

| C-2' (aromatic) | 152.0 |

| C-3' (aromatic) | 148.0 |

| C-4' (aromatic) | 112.0 |

| C-5' (aromatic) | 124.0 |

| C-6' (aromatic) | 120.0 |

| OCH₃ (at C-2') | 56.0 |

| OCH₃ (at C-3') | 55.8 |

Note: The data presented in this table is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, key correlations would be expected between the allylic protons (H-3) and the benzylic protons (H-4), as well as between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the signals for C1, C3, C4, and the aromatic CHs would show correlations to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to determine the stereochemistry and conformation of the molecule. For example, NOE correlations might be observed between the protons of one of the methoxy groups and the adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₅ClO₂), the predicted exact mass would be calculated based on the most abundant isotopes of its constituent atoms.

Predicted HRMS Data

| Ion | Predicted m/z |

| [M]⁺ | 226.0758 |

| [M+H]⁺ | 227.0837 |

Note: The data presented in this table is predicted and may vary from experimental values. The presence of a chlorine atom would result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a fragmentation spectrum. The analysis of these fragments provides valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through several key pathways.

A primary fragmentation would be the loss of a chlorine atom. Another significant fragmentation pathway would involve the cleavage of the bond between the C3 and C4 carbons, leading to the formation of a stable benzylic cation.

Predicted Major Fragments in MS/MS

| Predicted m/z | Proposed Fragment Structure/Loss |

| 191.0886 | [M-Cl]⁺ |

| 151.0753 | [C₉H₁₁O₂]⁺ (loss of C₃H₄Cl) |

| 136.0522 | [C₈H₈O₂]⁺ (loss of a methyl group from the dimethoxybenzyl fragment) |

Note: The data presented in this table is predicted and may vary from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to display a series of absorption bands corresponding to its alkene, aromatic, ether, and chloroalkene components.

The key expected IR absorption bands are detailed below:

C-H Stretching Vibrations: The spectrum would distinguish between the C-H bonds on the aromatic ring and the alkene group (sp2 hybridized carbons) and those on the aliphatic chain (sp3 hybridized carbons). Aromatic and vinylic C-H stretching vibrations are anticipated to appear at wavenumbers just above 3000 cm⁻¹. orgchemboulder.comwvu.edu In contrast, the aliphatic C-H stretches from the butyl chain and methyl groups of the methoxy substituents would be observed just below 3000 cm⁻¹. wvu.edulibretexts.org

C=C Stretching Vibrations: Two distinct C=C stretching absorptions are expected. The terminal alkene (C=CH₂) group should produce a band in the region of 1680-1640 cm⁻¹. orgchemboulder.comlibretexts.org The aromatic ring will also exhibit C=C stretching vibrations, typically appearing as a set of peaks in the 1600-1450 cm⁻¹ range. wvu.edu

C-O Stretching Vibrations: The presence of two methoxy groups on the benzene (B151609) ring will give rise to strong C-O stretching bands. Aryl ethers typically show a strong, characteristic absorption for the aryl-O stretch around 1275-1200 cm⁻¹ and an alkyl-O stretch near 1075-1020 cm⁻¹. For a 1,2-dimethoxybenzene (B1683551) (veratrole) moiety, characteristic absorptions are well-documented. researchgate.netuninsubria.itnist.gov

C-Cl Stretching Vibration: The carbon-chlorine bond in a vinyl chloride is expected to produce a stretching absorption in the fingerprint region of the spectrum. This C-Cl stretch for a chloroalkene typically occurs in the range of 850-550 cm⁻¹. researchgate.netresearchgate.netorgchemboulder.com

Alkene Bending Vibrations: The terminal alkene group gives rise to characteristic out-of-plane C-H bending (wagging) vibrations. For a monosubstituted alkene (R-CH=CH₂), strong bands are expected near 990 cm⁻¹ and 910 cm⁻¹. orgchemboulder.comspectroscopyonline.com

A summary of the expected IR absorption frequencies is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Vinylic & Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2960-2850 | Medium to Strong |

| Alkene C=C | Stretch | 1680-1640 | Medium to Weak |

| Aromatic C=C | Stretch | 1600-1450 | Medium, Multiple Bands |

| Aryl-O-C | Asymmetric Stretch | 1275-1200 | Strong |

| C-O-Alkyl | Symmetric Stretch | 1075-1020 | Strong |

| Terminal Alkene =C-H | Out-of-plane Bend | 990 and 910 | Strong |

| Vinyl C-Cl | Stretch | 850-550 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Aromatic and Alkene Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The chromophores in this compound are the substituted benzene ring and the conjugated chloro-alkene system.

The 2,3-dimethoxyphenyl group is the dominant chromophore. Benzene itself exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm, both arising from π → π* transitions. The presence of two electron-donating methoxy groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for these bands. For instance, 1,2-dimethoxybenzene shows absorption maxima around 274 nm and 279 nm. nist.gov

The vinyl chloride and the adjacent alkene create a substituted styrene-like system. Styrene itself shows a strong absorption peak around 245-250 nm due to conjugation between the vinyl group and the aromatic ring. libretexts.org The additional substitution on the phenyl ring (dimethoxy) and the chloro-substituent on the double bond will influence the exact position and intensity of this absorption band. It is anticipated that the main absorption bands for this compound would be observed in the UV region between 200 and 300 nm.

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

| Substituted Benzene Ring | π → π* (B-band) | 270 - 285 | Shifted due to two -OCH₃ groups. |

| Substituted Styrene System | π → π* (Conjugation band) | 250 - 270 | Influenced by dimethoxy and chloro substituents. |

Reactivity and Mechanistic Investigations of 2 Chloro 4 2,3 Dimethoxyphenyl 1 Butene

Electrophilic Addition Reactions at the Double Bond

The carbon-carbon double bond in 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene is a region of high electron density, making it susceptible to attack by electrophiles. The course of these addition reactions, particularly their regioselectivity and stereochemistry, is influenced by the electronic and steric effects of the substituents on the double bond.

The addition of electrophilic reagents, such as hydrogen halides (HX), to the double bond of this compound is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom of HX will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. organic-chemistry.orgleah4sci.com In this case, the terminal carbon (C1) has two hydrogen atoms, while the adjacent carbon (C2) has none. Therefore, the proton is expected to add to C1.

The mechanism involves the formation of a carbocation intermediate after the initial electrophilic attack. libretexts.org Addition of the proton to C1 results in a more stable tertiary carbocation at C2, which is also stabilized by resonance with the adjacent chlorine atom and potentially by the nearby aromatic ring. Conversely, the addition of the proton to C2 would generate a primary carbocation at C1, which is significantly less stable. The subsequent attack of the nucleophile (X⁻) on the more stable carbocation at C2 leads to the Markovnikov product. leah4sci.com

Anti-Markovnikov addition can be achieved under specific conditions, typically involving the addition of HBr in the presence of peroxides. organic-chemistry.org This reaction proceeds via a free-radical mechanism, where the bromine radical adds to the double bond first. The bromine radical will add to the less substituted carbon (C1) to generate a more stable secondary radical at C2. Subsequent abstraction of a hydrogen atom from HBr by this radical yields the anti-Markovnikov product.

| Reagent | Conditions | Predicted Major Product | Selectivity |

|---|---|---|---|

| HCl | Standard | 2,2-Dichloro-4-(2,3-dimethoxyphenyl)butane | Markovnikov |

| HBr | Standard | 2-Bromo-2-chloro-4-(2,3-dimethoxyphenyl)butane | Markovnikov |

| HBr | Peroxides, heat/light | 1-Bromo-2-chloro-4-(2,3-dimethoxyphenyl)butane | Anti-Markovnikov |

| H₂O, H⁺ | Acid catalyst | 2-Chloro-4-(2,3-dimethoxyphenyl)butan-2-ol | Markovnikov |

The stereochemistry of electrophilic addition reactions is determined by the mechanism of the reaction and the structure of the starting alkene. For reactions that proceed through a planar carbocation intermediate, such as the addition of HX, the nucleophile can attack from either face of the carbocation. chemistrysteps.com If the addition creates a new stereocenter and the starting material is achiral, a racemic mixture of enantiomers is expected. saskoer.ca

In the case of this compound, the addition of a reagent like HBr will generate a new stereocenter at C2. Since the carbocation intermediate at C2 is planar, the bromide ion can attack from the top or bottom face with equal probability, leading to a racemic mixture of the (R)- and (S)-2-bromo-2-chloro-4-(2,3-dimethoxyphenyl)butane products.

Reactions that proceed via a cyclic intermediate, such as the addition of halogens (e.g., Br₂), typically result in anti-addition. This means that the two new substituents add to opposite faces of the original double bond. masterorganicchemistry.com The initial attack of Br⁺ on the double bond would form a cyclic bromonium ion. The subsequent backside attack by Br⁻ on one of the carbons of the bromonium ion leads to the anti-addition product.

| Reagent | Mechanism | Expected Stereochemistry |

|---|---|---|

| HBr | Carbocation intermediate | Racemic mixture (syn and anti addition) |

| Br₂ | Cyclic bromonium ion | Anti-addition |

| BH₃, then H₂O₂, NaOH | Concerted syn-addition | Syn-addition |

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The chlorine atom in this compound is attached to an sp²-hybridized carbon of the double bond, classifying it as a vinylic chloride. Vinylic halides are generally unreactive towards nucleophilic substitution reactions under standard conditions. brainly.insarthaks.comdoubtnut.com

The SN2 pathway is highly disfavored for vinylic chlorides. An SN2 reaction requires a backside attack by the nucleophile, which is sterically hindered by the double bond and the rest of the molecule. libretexts.orgglasp.co Furthermore, the electron density of the π-bond would repel the incoming nucleophile.

The SN1 pathway is also unlikely due to the instability of the resulting vinylic carbocation. glasp.coyoutube.com The positive charge on an sp-hybridized carbon is energetically unfavorable. Although resonance with the lone pairs of the chlorine atom can provide some stabilization, it is generally not sufficient to allow for the facile formation of a vinylic cation. The C-Cl bond in a vinylic chloride is also stronger than in an alkyl chloride due to the increased s-character of the sp²-hybridized carbon, making it more difficult to break. brainly.insarthaks.com

Due to the low reactivity of the vinylic chloride, forcing conditions such as high temperatures, high pressures, or the use of very strong bases would be required to induce a substitution reaction. Under such harsh conditions, elimination-addition pathways might become competitive.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Hybridization of Carbon | sp² hybridization leads to an unstable vinylic carbocation. | Increased s-character strengthens the C-Cl bond. |

| Steric Hindrance | - | Backside attack is blocked by the molecular structure. |

| Electronic Effects | - | π-electron cloud repels the incoming nucleophile. |

Rearrangement Pathways of the Carbon Skeleton

Rearrangements of the carbon skeleton can occur in reactions that involve carbocation intermediates. libretexts.org For this compound, the formation of an allylic carbocation could lead to such rearrangements.

An allylic rearrangement, or allylic shift, is a reaction where a double bond shifts to an adjacent position. wikipedia.org In the context of a nucleophilic substitution, if a reaction could be forced to proceed via an SN1-like mechanism, the departure of the chloride ion would not form a vinylic cation, but rather a resonance-stabilized allylic cation if the reaction proceeds via an SN1' pathway. However, given the stability of vinylic chlorides, this is unlikely.

A more plausible scenario for rearrangement would be during electrophilic addition to the double bond. The initially formed carbocation at C2 is adjacent to a chiral center at C4. While a 1,2-hydride or 1,2-alkyl shift from C3 to C2 is unlikely as it would not lead to a more stable carbocation, the proximity of the electron-rich aromatic ring could potentially lead to more complex rearrangements under strongly acidic conditions, although such pathways are highly speculative without experimental evidence. The stability of the allylic carbocation, which is resonance-stabilized, makes it a key intermediate in potential rearrangement reactions. fiveable.mefiveable.me

Hydride and Alkyl Shift Mechanisms

Reactions involving this compound that proceed through a carbocation intermediate are susceptible to molecular rearrangements, specifically 1,2-hydride and 1,2-alkyl shifts. These shifts occur when the migration of a hydrogen atom or an alkyl group (with its bonding electrons) from an adjacent carbon to the carbocation center results in a more stable carbocationic species. byjus.comlibretexts.orgyoutube.com

The initial carbocation formed upon the departure of the chloride leaving group is a secondary allylic carbocation. While this intermediate possesses resonance stabilization, a more stable carbocation can be formed through a 1,2-hydride shift. libretexts.org The hydrogen atom on the benzylic carbon (C3) is positioned to migrate to the adjacent carbocationic center (C2).

The driving force for this rearrangement is the formation of a significantly more stable tertiary, allylic, and benzylic carbocation. byjus.comlibretexts.org This newly formed carbocation benefits from the delocalization of the positive charge over the adjacent double bond and into the aromatic ring, a stabilizing effect further enhanced by the electron-donating methoxy (B1213986) groups. youtube.com Alkyl shifts are less likely in this specific molecule as a hydride shift leads to a highly stabilized intermediate. youtube.com

Carbocation Stability and Rearrangement Propensity

The propensity of this compound to undergo rearrangement is directly linked to the relative stabilities of the possible carbocation intermediates. Carbocation stability is influenced by several factors, including hyperconjugation, inductive effects, and resonance. youtube.com The stability generally increases in the order of primary < secondary < tertiary. stackexchange.com However, resonance stabilization from adjacent pi systems, such as in allylic and benzylic carbocations, provides a much greater stabilizing effect. quora.comstackexchange.com

In this molecule, two primary carbocation intermediates can be considered:

Intermediate A (Secondary, Allylic): Formed by the direct heterolysis of the C-Cl bond. It is stabilized by resonance, delocalizing the positive charge across C1 and C2.

Intermediate B (Tertiary, Allylic, Benzylic): Formed after a 1,2-hydride shift from Intermediate A. This carbocation is significantly more stable due to the combined stabilizing effects of being tertiary, allylic, and benzylic. The positive charge is extensively delocalized across the alkene and the electron-rich aromatic ring.

The significant increase in stability provides a strong thermodynamic driving force for the rearrangement from Intermediate A to Intermediate B. libretexts.org Consequently, reactions proceeding via an SN1 mechanism are expected to yield products derived predominantly from the rearranged carbocation (Intermediate B).

Table 1: Relative Stability of Potential Carbocation Intermediates

| Intermediate | Type | Stabilizing Factors | Relative Stability | Propensity to Form |

|---|---|---|---|---|

| Initial Carbocation (A) | Secondary, Allylic | Resonance (Allylic) | Moderate | High (initially) |

| Rearranged Carbocation (B) | Tertiary, Allylic, Benzylic | Resonance (Allylic & Benzylic), Hyperconjugation (Tertiary), Inductive Effect | Very High | High (via rearrangement) |

Cycloaddition Reactions Involving the Alkene Moiety (e.g., Diels-Alder)

The terminal alkene in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgyoutube.com

The reactivity of the alkene as a dienophile is influenced by its electronic properties and steric environment. Good dienophiles are often electron-poor. organic-chemistry.org The chlorine atom at the 2-position acts as an electron-withdrawing group through induction, which can enhance the dienophilic character of the alkene. However, the bulky 4-(2,3-dimethoxyphenyl) group may introduce steric hindrance, potentially slowing the reaction rate, especially with sterically demanding dienes.

In a typical Diels-Alder reaction, this compound would react with an electron-rich diene. The regioselectivity of the reaction—the orientation of the diene and dienophile—would be governed by the electronic and steric influences of the substituents on both components. masterorganicchemistry.com For example, with an unsymmetrical diene like 1-methoxy-1,3-butadiene, the "ortho" and "para" products are generally favored.

Table 2: Predicted Diels-Alder Reactions with Various Dienes

| Diene | Expected Product Type | Notes |

|---|---|---|

| 1,3-Butadiene | Substituted Cyclohexene | Prototypical reaction, likely requires thermal conditions. |

| Cyclopentadiene | Bicyclic Adduct (Norbornene derivative) | Highly reactive diene; reaction is often rapid. Endo product is typically favored. wikipedia.org |

| 1-Methoxy-1,3-butadiene | Regioisomeric Cyclohexenes | An electron-rich diene, enhancing reactivity. Regioselectivity will favor specific isomers. |

Oxidative Transformations of the Alkene and Aromatic Ring

Both the alkene and the electron-rich aromatic ring in this compound are susceptible to oxidation under various conditions.

Alkene Oxidation: The terminal double bond can undergo a variety of oxidative transformations:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (KMnO₄), would produce a diol.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a workup with zinc (reductive) or hydrogen peroxide (oxidative) would cleave the double bond, yielding formaldehyde and a substituted phenylacetaldehyde or its corresponding carboxylic acid.

Aromatic Ring Oxidation: The 2,3-dimethoxyphenyl group is highly activated towards oxidation due to the strong electron-donating nature of the two methoxy groups. lumenlearning.com Strong oxidizing agents can lead to the formation of quinone derivatives or even ring cleavage. The specific outcome depends on the reagent and reaction conditions.

Table 3: Summary of Potential Oxidative Transformations

| Reagent | Target Moiety | Expected Product |

|---|---|---|

| m-CPBA | Alkene | Epoxide |

| OsO₄, then NaHSO₃ | Alkene | Diol |

| 1. O₃; 2. Zn/H₂O | Alkene | Formaldehyde and 3-(2,3-dimethoxyphenyl)-2-chloropropanal |

| Hot, conc. KMnO₄ | Alkene & Aromatic Ring | Complex mixture, potential for cleavage to carboxylic acids and ring oxidation. |

Reductive Transformations of the Alkene and Chlorosubstituent

The molecule possesses two primary sites for reduction: the carbon-carbon double bond and the carbon-chlorine bond.

Alkene Reduction: The double bond can be readily reduced to a single bond via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂). This transformation would yield 2-Chloro-1-(2,3-dimethoxyphenyl)butane. Under mild conditions, this reduction can often be performed selectively without affecting the aromatic ring. libretexts.orglibretexts.org

Chlorosubstituent Reduction (Dehalogenation): The allylic chloride is reactive and can be reduced. quora.comunacademy.com This can be achieved through several methods:

Catalytic Hydrogenolysis: More vigorous catalytic hydrogenation conditions (e.g., higher pressure, specific catalysts) can cleave the C-Cl bond, replacing it with a C-H bond.

Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the allylic chloride, likely via an SN2 mechanism. nih.govnih.govresearchgate.net

Dissolving Metal Reductions: Systems like sodium in liquid ammonia (Birch reduction conditions) could potentially reduce the C-Cl bond, although they are more commonly used for reducing aromatic rings. masterorganicchemistry.com

It is possible to achieve chemoselectivity. For instance, catalytic hydrogenation under mild conditions would likely reduce the alkene first, while certain metal hydrides might preferentially attack the C-Cl bond.

Table 4: Predicted Outcomes of Various Reductive Transformations

| Reagent/Conditions | Primary Target | Expected Major Product |

|---|---|---|

| H₂, Pd/C (1 atm) | Alkene | 2-Chloro-4-(2,3-dimethoxyphenyl)butane |

| LiAlH₄ | C-Cl Bond | 4-(2,3-Dimethoxyphenyl)-1-butene (B3174087) |

| H₂ (high pressure), PtO₂ | Alkene, C-Cl Bond, Aromatic Ring | 1-(2,3-Dimethoxycyclohexyl)butane |

| Na, NH₃ (l), EtOH | Aromatic Ring (Birch Reduction) | 2-Chloro-4-(2,3-dimethoxy-1,4-cyclohexadienyl)-1-butene |

Role of the 2,3-Dimethoxyphenyl Group in Directing Reactivity

Electronic Effects: The two methoxy (-OCH₃) groups are powerful activating groups for electrophilic aromatic substitution (EAS). lumenlearning.com They donate electron density to the benzene (B151609) ring via a strong resonance effect, which greatly outweighs their inductive electron-withdrawing effect. libretexts.org This makes the aromatic ring significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.org

The directing influence of the substituents determines the position of incoming electrophiles. Both methoxy groups are ortho, para-directors.

The methoxy group at C2 directs to C1 (blocked), C3 (blocked), and C6 (para).

The methoxy group at C3 directs to C2 (blocked), C4 (ortho), and C5.

Considering the combined activating effects, the most electron-rich positions on the ring are C4, C5, and C6.

Steric Effects: While positions C4 and C6 are electronically activated, C6 is flanked by only one methoxy group, whereas C4 is adjacent to the other methoxy group and the bulky butene side chain. Therefore, from a steric standpoint, electrophilic attack is most favored at the C6 position, followed by the C5 position. masterorganicchemistry.com Attack at C4 would be the most sterically hindered.

Influence on Carbocation Stability: As discussed in section 4.3.2, the electron-donating nature of the dimethoxyphenyl group is crucial for stabilizing the benzylic carbocation (Intermediate B) that forms after rearrangement. This stabilization facilitates reactions that proceed through an SN1-type mechanism.

Table 5: Directing Effects of the 2,3-Dimethoxyphenyl Group in EAS

| Position on Ring | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Activated (ortho to C3-OMe) | High | Minor Product |

| C5 | Activated (ortho to C-sidechain, meta to both OMe) | Moderate | Possible Product |

| C6 | Activated (para to C2-OMe) | Low | Major Product |

Derivatization and Functionalization of 2 Chloro 4 2,3 Dimethoxyphenyl 1 Butene

Synthesis of Substituted Butene Analogues

The allylic chloride functionality in 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene serves as a key handle for the synthesis of a wide array of substituted butene analogues. One of the most common methods for achieving this is through nucleophilic substitution reactions, particularly with organometallic reagents such as Grignard reagents.

The reaction of an allylic chloride with a Grignard reagent (R-MgX) can proceed through two main pathways: direct S(_N)2 substitution or S(_N)2' substitution (allylic rearrangement). In the case of this compound, the incoming nucleophile can attack at the carbon bearing the chlorine atom (C-2) or at the terminal carbon of the double bond (C-4), leading to different constitutional isomers. The regioselectivity of these reactions is influenced by factors such as the nature of the Grignard reagent, the solvent, and the presence of a catalyst, often a copper(I) salt. lookchem.com

For instance, the copper-catalyzed reaction of allylic chlorides with Grignard reagents in diethyl ether typically favors the S(_N)2' product. lookchem.com This suggests that reacting this compound with a Grignard reagent in the presence of a copper catalyst would likely yield a 1-substituted-2-(2,3-dimethoxyphenyl)but-2-ene derivative.

A general scheme for this transformation is presented below:

Scheme 1: Synthesis of Substituted Butene Analogues via Grignard Reagents

| Catalyst | Grignard Reagent (R-MgX) | Predominant Product | Reference |

| Cu(I) Halide | Alkyl or Aryl Grignard | 1-Substituted-2-(2,3-dimethoxyphenyl)but-2-ene (S(_N)2' product) | lookchem.com |

| None | Alkyl or Aryl Grignard | Mixture of S(_N)2 and S(_N)2' products | organic-chemistry.org |

Transformations Involving the 2,3-Dimethoxyphenyl Moiety

The 2,3-dimethoxyphenyl group, also known as a veratrole moiety, is an electron-rich aromatic system that can undergo several important transformations.

Demethylation of Methoxy (B1213986) Groups

The methoxy groups on the aromatic ring can be cleaved to yield the corresponding dihydroxy- or monohydroxy- derivatives. This demethylation is a common strategy in natural product synthesis and for modifying the properties of a molecule. Several reagents are known to effect the cleavage of aryl methyl ethers. rsc.org

Strong Lewis acids such as boron tribromide (BBr(_3)) are highly effective for the complete demethylation of both methoxy groups to afford the catechol derivative. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Selective monodemethylation can be more challenging but can sometimes be achieved under controlled conditions or with specific reagents. For instance, aluminum chloride (AlCl(_3)) in the presence of a nucleophilic scavenger has been used for the regioselective demethylation of certain dimethoxybenzene derivatives. researchgate.net Enzymatic methods using O-demethylases also offer a high degree of regioselectivity under mild conditions. researchgate.netnih.gov

Table 1: Reagents for Demethylation of Veratrole Derivatives

| Reagent | Conditions | Outcome | Reference |

| Boron tribromide (BBr(_3)) | Dichloromethane, low temperature | Complete demethylation to the catechol | General knowledge |

| Aluminum chloride (AlCl(_3)) / Thiol | Dichloromethane, 0 °C to room temp. | Potential for selective monodemethylation | researchgate.net |

| Veratrol-O-demethylase | Biocatalytic conditions | Regioselective monodemethylation | researchgate.netnih.gov |

Electrophilic Aromatic Substitution on the Phenyl Ring

The 2,3-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups are ortho, para-directing. In the case of the 2,3-dimethoxyphenyl moiety, the positions para to each methoxy group (C-5 and C-6) and the position ortho to the 3-methoxy group and meta to the 2-methoxy group (C-4) are activated. However, considering steric hindrance from the butene chain at the 1-position, electrophilic attack is most likely to occur at the C-5 and C-6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. For example, bromination of veratrole (1,2-dimethoxybenzene) with N-bromosuccinimide (NBS) readily yields 4-bromoveratrole. wikipedia.org This suggests that bromination of this compound would likely result in substitution at the 5- or 6-position of the aromatic ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Reference (for veratrole) |

| Bromination | Br(_2) / FeBr(_3) or NBS | 5-Bromo- and/or 6-Bromo- derivative | wikipedia.orgoc-praktikum.de |

| Nitration | HNO(_3) / H(_2)SO(_4) | 5-Nitro- and/or 6-Nitro- derivative | General knowledge |

| Friedel-Crafts Acylation | RCOCl / AlCl(_3) | 5-Acyl- and/or 6-Acyl- derivative | General knowledge |

Preparation of Heterocyclic Systems Incorporating the Compound's Fragments

The structural features of this compound make it a potential precursor for the synthesis of various heterocyclic systems.

One plausible route involves the transformation of the butene chain into a 1,4-dicarbonyl compound, which can then be cyclized with appropriate reagents. For instance, ozonolysis of the double bond followed by a reductive workup could yield a 1,4-dicarbonyl derivative. This intermediate could then react with hydrazine (B178648) to form a pyridazine (B1198779) ring, or with a primary amine in a Paal-Knorr synthesis to furnish a pyrrole. chemtube3d.comorganic-chemistry.org

Alternatively, the butene moiety could be elaborated to form a furan (B31954) ring. For example, conversion of the butene to a 1,4-diol, followed by an oxidative cyclization, is a known method for furan synthesis. tandfonline.comtandfonline.com

Scheme 2: Potential Synthesis of Heterocycles

Polymerization and Oligomerization Studies (if applicable)

The presence of a double bond and an allylic chloride suggests that this compound could potentially undergo polymerization through different mechanisms.

Radical Polymerization Mechanisms

The allylic chloride functionality can be a site for radical initiation. Radical polymerization of allyl halides is known to occur, although it can be complex due to the potential for allylic transfer, which can limit the molecular weight of the resulting polymer. google.com A typical radical polymerization process involves initiation, propagation, and termination steps. wikipedia.org An initiator, such as a peroxide, would generate a radical that could add to the double bond of the monomer, starting the polymer chain. youtube.com

It is also conceivable that under certain conditions, a cationic polymerization mechanism could be initiated. The 2,3-dimethoxyphenyl group is electron-donating, which could stabilize a carbocation formed at the benzylic position (C-4). However, the presence of the electronegative chlorine atom at C-2 would likely disfavor a cationic center at that position. The polymerization of vinyl ethers, which are also electron-rich alkenes, often proceeds via a cationic mechanism. nih.govrsc.orgacs.orgacs.orgnih.gov

Given the lack of specific literature on the polymerization of this compound, any proposed mechanism would be speculative and would require experimental validation.

Coordination Polymerization

There is currently no scientific literature available that describes the use of this compound as a monomer in coordination polymerization. The reactivity of substituted butenes in polymerization can be influenced by steric hindrance and the nature of the substituents on the phenyl ring. For instance, studies on the polymerization of other 1-butene (B85601) derivatives, such as propene, 1-butene, and isobutene, have been monitored using advanced techniques like hyperpolarized NMR to understand the reaction kinetics. rsc.org However, without experimental data for this compound, its behavior as a monomer in coordination polymerization remains speculative.

Design and Synthesis of Advanced Organic Intermediates

While this compound possesses reactive functional groups—a terminal alkene and an allylic chloride—that suggest its potential as an intermediate in organic synthesis, there is no specific research detailing its application in the design and synthesis of advanced organic intermediates. The presence of the dimethoxyphenyl group could, in principle, allow for further functionalization or influence the electronic properties of the molecule in synthetic transformations.

Precursors for Polycyclic Systems

The synthesis of polycyclic systems often involves intramolecular cyclization reactions. A molecule like this compound could theoretically serve as a precursor for such systems. For example, the allylic chloride could undergo substitution followed by an intramolecular Heck reaction or a Friedel-Crafts alkylation to form a new ring system. However, a review of the current literature, including studies on the synthesis of polycyclic compounds through various methods, does not mention this compound as a starting material or intermediate. nih.gov

Building Blocks for Complex Natural Product Synthesis Analogues

The structural motif of a substituted butene attached to a dimethoxyphenyl ring is present in various natural products. This would suggest that this compound could be a potential building block for the synthesis of natural product analogues. The synthesis of complex molecules often relies on the strategic use of functionalized intermediates to construct the target scaffold. For example, other chlorinated butenes have been utilized in the synthesis of natural carotenoid products. nist.gov Despite this, there are no specific examples in the scientific literature that demonstrate the use of this compound for the synthesis of any natural product analogues.

Analytical Methodologies in Research on 2 Chloro 4 2,3 Dimethoxyphenyl 1 Butene

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for the purification and purity analysis of 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene. The selection of a specific technique is dictated by the volatility of the compound and the nature of the impurities to be separated.

Gas chromatography is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. Given its structure as a substituted butene, methods developed for other volatile alkyl chlorides and hydrocarbon impurities are highly relevant. keikaventures.comderpharmachemica.comresearchgate.net The analysis typically employs a high-resolution capillary column to separate the main compound from starting materials, by-products, and solvent residues.

A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons. derpharmachemica.com The stationary phase is selected based on polarity; for instance, a mid-polarity phase like a DB-624 or a non-polar phase like a DB-5 could be effective. derpharmachemica.com The method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. derpharmachemica.com Separation occurs based on the differential partitioning of components between the mobile and stationary phases.

Table 1: Representative GC Conditions for Analysis of Related Chloro-Alkenes

| Parameter | Condition | Rationale / Application |

| Stationary Phase | DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) | Good for separating volatile organic compounds, including alkyl halides. derpharmachemica.com |

| Column | 50-60 m length, 0.32-0.53 mm I.D., 3-8 µm film thickness | Provides high resolution needed to separate closely related impurities. derpharmachemica.comresearchgate.net |

| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase. derpharmachemica.com |

| Injector Temp. | 180-220 °C | Ensures rapid vaporization of the analyte without thermal degradation. |

| Oven Program | Isothermal (e.g., 35 °C) followed by a temperature ramp (e.g., 30 °C/min) to 220 °C | Allows for the elution of a wide range of compounds with varying boiling points. derpharmachemica.com |

| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds. keikaventures.com |

| Application | Purity assessment, detection of residual solvents and starting materials. |

This table is generated based on data from analogous compound analyses.

For less volatile impurities or when derivatization is undesirable, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for a moderately polar compound like this compound. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The ratio can be adjusted to optimize the retention time and resolution. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any silanol (B1196071) groups on the silica-based stationary phase. sielc.com Detection is commonly achieved using a UV detector, as the 2,3-dimethoxyphenyl group is a strong chromophore.

Table 2: Illustrative HPLC Conditions for Separation of Substituted Butenes

| Parameter | Condition | Rationale / Application |

| Stationary Phase | C18 (Octadecylsilane) or Newcrom R1 | C18 is a standard for reverse-phase; specialized columns can offer unique selectivity. sielc.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Common reverse-phase solvent system; acid modifier improves peak shape. sielc.com |

| Detection | UV-Vis Detector (e.g., at 220 nm or 275 nm) | The dimethoxyphenyl moiety provides strong UV absorbance for sensitive detection. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm I.D. column. |

| Application | Purity analysis, separation from non-volatile impurities and geometric isomers. nih.govnih.gov |

This table is generated based on data from analogous compound analyses.

The carbon atom bearing the chlorine in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. Chiral chromatography is essential for separating and quantifying these enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common CSPs are based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. hplc.euwindows.net The separation of butene isomers and other chiral molecules has been successfully achieved using such columns. nih.govnih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reverse-phase or polar organic modes, is critical for achieving resolution. windows.net The addition of modifiers can significantly influence the separation factor. nih.gov

Table 3: Example Chiral HPLC Approaches for Isomer Separation

| Parameter | Condition | Rationale / Application |

| Chiral Stationary Phase | Cellulose or Amylose tris(phenylcarbamate) derivatives (e.g., Chiralcel® OD, OJ) | Broad applicability for separating a wide range of chiral compounds. windows.net |

| Mobile Phase (Normal Phase) | Hexane / Ethanol (e.g., 97:3 v/v) | A common mobile phase system for normal-phase chiral separations. nih.gov |

| Mobile Phase (Reversed Phase) | Acetonitrile / Water or Methanol / Water | Used with immobilized CSPs for broader solvent compatibility. |

| Detector | UV-Vis Detector | Non-destructive detection suitable for preparative and analytical scales. |

| Application | Determination of enantiomeric excess (e.e.), separation of enantiomers for further study. |

This table is generated based on data from analogous compound analyses.

Reaction Monitoring Techniques

The synthesis of this compound, like any chemical transformation, benefits from careful monitoring to ensure optimal yield, purity, and safety. Reaction monitoring techniques provide real-time or near-real-time information about the progress of the reaction, the consumption of reactants, and the formation of products and byproducts. This allows for precise control over reaction parameters and a deeper understanding of the reaction kinetics and mechanism. For the synthesis of an allylic chloride such as this compound, a combination of in situ spectroscopic and chromatographic methods would be employed.

In Situ Spectroscopy (e.g., IR, NMR)

In situ (in the reaction mixture) spectroscopic techniques are powerful tools for continuous reaction monitoring without the need for sampling, which can be disruptive and sometimes unsafe.

Infrared (IR) Spectroscopy:

Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, is a well-established method for online reaction analysis. mdpi.com An ATR probe can be inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra of the reaction mixture. In the synthesis of this compound, which could, for example, be formed from the reaction of a corresponding allyl alcohol with a chlorinating agent, in situ IR spectroscopy would be invaluable.

The key functional group transformations that could be monitored include:

The disappearance of the broad O-H stretching band of the starting alcohol (typically around 3200-3600 cm⁻¹).

The appearance of the C-Cl stretching vibration of the product (typically in the range of 600-800 cm⁻¹).

Changes in the C=C stretching vibration of the butene backbone (around 1640-1680 cm⁻¹).